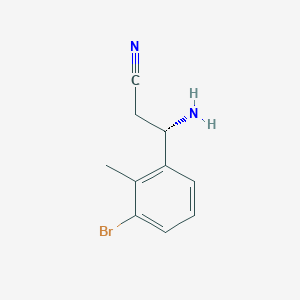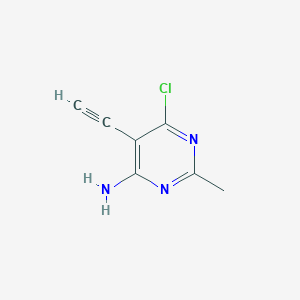
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H6ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the ethynyl group to form different functional groups.
科学的研究の応用
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a mimic of nucleic acid components, thereby interfering with biological processes such as DNA replication or protein synthesis. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the ethynyl group.
6-Chloro-2-methylpyrimidin-4-amine: Similar structure but lacks the ethynyl group.
Uniqueness
The presence of the ethynyl group in 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine distinguishes it from similar compounds. This functional group can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-chloro-5-ethynyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-6(8)10-4(2)11-7(5)9/h1H,2H3,(H2,9,10,11) |
InChIキー |
UNOJBKYKNURKFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


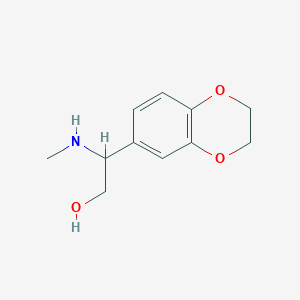
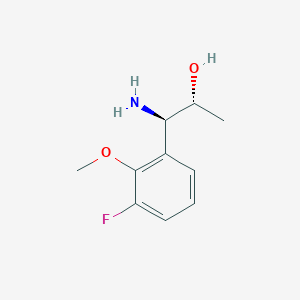




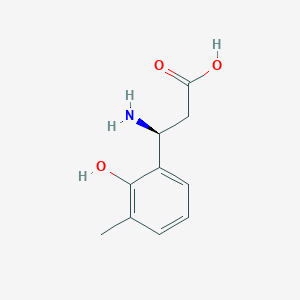
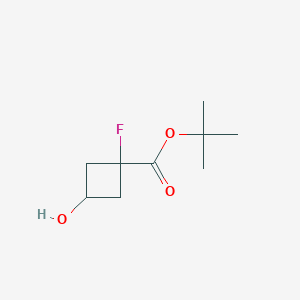

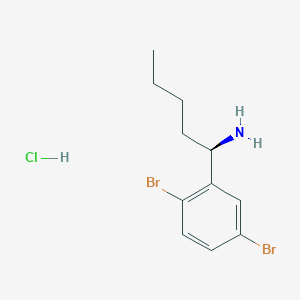
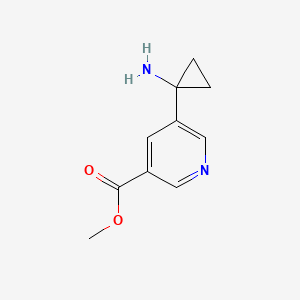
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
